2-Pyridazin-3-ylethanamine

Description

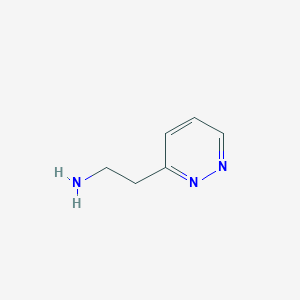

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridazin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPGWUFVIZLEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Regioselectivity in Ring Formation:a Significant Hurdle is Controlling the Regiochemistry During the Initial Synthesis of the Substituted Pyridazine Ring. a Common Method for Constructing the Pyridazine Nucleus Involves the Condensation of a 1,4 Dicarbonyl Compound with Hydrazine. However, if the Dicarbonyl Precursor is Unsymmetrical, This Can Lead to a Mixture of Regioisomeric Products, Which Are Often Difficult to Separate. the Iedda Reaction Offers a Modern Alternative, but As Noted, Regioselectivity Remains a Challenge That Depends Heavily on the Electronic and Steric Nature of the Substituents on Both the Diene Tetrazine and Dienophile Alkyne .rsc.orgin Some Cases, Reactions with Certain Alkynes Do Not Yield the Desired Pyridazines at All, Instead Resulting in Complex Product Mixtures.rsc.org

Table 1: Regioselectivity in Pyridazine (B1198779) Synthesis via IEDDA Reaction rsc.org This table illustrates how the choice of reactants in an inverse-electron-demand Diels-Alder reaction can influence the regiochemical outcome of the pyridazine product.

| Diene | Dienophile | Conditions | Major Product Isomer | Notes |

| 3-Phenyl-1,2,4,5-tetrazine | Ynamine | Not specified | 6 | Excellent yield and regioselectivity. rsc.org |

| 3-Phenyl-1,2,4,5-tetrazine | Phenylacetylene | Not specified | 8 | Regioselective synthesis achieved. rsc.org |

| 3-Phenyl-1,2,4,5-tetrazine | Alkynyl sulfide | Toluene, 110 °C | 12 | Unique selectivity controlled by the sulfanyl (B85325) group. rsc.org |

| Tetrazines with electron-rich aromatic rings | Ethyl 1-hexyn-1-yl sulfide | Toluene, 110 °C | 12p, 12q | Successful synthesis without forming the 5-sulfanyl isomer. rsc.org |

Stability and Reactivity of the Pyridazine Ring:the Electron Deficient Nature of the Pyridazine Ring Makes It Susceptible to Nucleophilic Attack, Which Can Be a Challenge when Harsh Nucleophiles or Bases Are Used in Subsequent Synthetic Steps. Conversely, This Property Can Be Exploited for Functionalization, but Requires Careful Control of Reaction Conditions to Achieve the Desired Transformation Without Degrading the Core Structure. the Synthesis of Complex Derivatives Often Involves Balancing the Reactivity of the Heterocyclic Core with the Transformations Required on the Side Chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. rsc.org By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. rsc.orgipb.pt

The ¹H NMR spectrum of a 2-Pyridazin-3-ylethanamine analogue is expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the ethanamine side chain. The pyridazine ring protons typically appear in the aromatic region (δ 7.0-9.5 ppm). chemicalbook.com Specifically, the proton at C4 is often the most deshielded due to the inductive effects of the adjacent nitrogen atoms. The protons at C5 and C6 will also exhibit characteristic shifts and coupling patterns. The ethylamine (B1201723) side chain protons would appear further upfield, with the methylene (B1212753) group adjacent to the pyridazine ring (α-CH₂) expected around δ 3.0-3.5 ppm and the methylene group bearing the amine (β-CH₂) around δ 2.8-3.3 ppm. The exact chemical shifts are influenced by solvent and substitution. researchgate.netnih.gov

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridazine ring are expected to resonate in the δ 120-160 ppm range. The carbon atom at C3, being bonded to a nitrogen and the ethanamine substituent, will have a characteristic chemical shift. The carbons of the ethanamine side chain will appear at higher field, typically in the δ 30-50 ppm region.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyridazine H-4 | 9.1 - 9.3 | 125 - 128 | Downfield due to proximity to two N atoms. |

| Pyridazine H-5 | 7.5 - 7.7 | 128 - 131 | Typical aromatic proton shift. |

| Pyridazine H-6 | 9.0 - 9.2 | 150 - 153 | Downfield shift influenced by adjacent N atom. |

| Ethanamine α-CH₂ | 3.2 - 3.5 | 33 - 36 | Adjacent to the electron-withdrawing pyridazine ring. |

| Ethanamine β-CH₂ | 3.0 - 3.3 | 39 - 42 | Adjacent to the nitrogen of the amine group. |

| Amine NH₂ | 1.5 - 3.0 (broad) | - | Shift is variable and concentration/solvent dependent; often exchanges with D₂O. |

| Pyridazine C-3 | - | 158 - 162 | Substituted carbon, attached to the side chain. |

While 1D NMR provides information on the chemical environment, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure by establishing through-bond and through-space correlations. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-4 and H-5, and between H-5 and H-6 on the pyridazine ring. Crucially, it would also confirm the connectivity of the ethanamine side chain by showing a correlation between the α-CH₂ and β-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~9.1 ppm to the ¹³C signal of C-4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. It is particularly powerful for identifying the connection point between the side chain and the ring. An HMBC spectrum would reveal a key correlation from the α-CH₂ protons (at ~δ 3.3 ppm) to the pyridazine ring carbons C-3 and C-4, confirming that the ethanamine group is attached at the C-3 position. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aip.org The resulting spectra provide a unique "fingerprint" based on the functional groups present. researchgate.net

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The pyridazine ring itself gives rise to a series of complex bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane ring bending modes at lower frequencies. researchcommons.org The primary amine (NH₂) group of the ethanamine side chain would be identifiable by a pair of medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending (scissoring) vibration between 1590 and 1650 cm⁻¹. The aliphatic C-H stretching of the ethyl group would appear in the 2850-2960 cm⁻¹ range. ignited.intubitak.gov.tr

Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations of the pyridazine ring which may be weak in the IR spectrum. aip.orgcdnsciencepub.com

Interactive Data Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch (primary amine) | 3300 - 3500 | IR, Raman | Often appears as two distinct bands for symmetric and asymmetric stretch. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | From the pyridazine ring protons. |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | From the -CH₂-CH₂- side chain. |

| N-H Bend (scissoring) | 1590 - 1650 | IR | Strong absorption characteristic of primary amines. |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | IR, Raman | A series of bands defining the pyridazine ring structure. researchcommons.org |

| CH₂ Bend (scissoring) | ~1450 | IR | From the ethanamine side chain. |

| Ring Bending Modes | 600 - 1000 | IR, Raman | Complex fingerprint region for the pyridazine heterocycle. aip.org |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight, allowing for the confirmation of the molecular formula, and offers structural clues through the analysis of fragmentation patterns. creative-proteomics.com

For this compound (C₆H₉N₃), the monoisotopic mass is 123.0796 Da. chemspider.com High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Under electron impact (EI) ionization, the molecular ion ([M]⁺˙) would be observed at m/z 123. The fragmentation of pyridazine analogues is often characterized by cleavage of the heterocyclic ring or loss of substituents. nih.gov Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine, leading to the loss of a •CH₂NH₂ radical and formation of an ion at m/z 93.

Benzylic-type cleavage: Cleavage of the bond between the pyridazine ring and the side chain, resulting in a pyridazinylmethyl cation (m/z 93) or a pyridazine radical cation (m/z 80) after rearrangement.

Ring Fragmentation: The pyridazine ring itself can undergo cleavage, often involving the loss of N₂ or HCN, a characteristic fragmentation pattern for many nitrogen-containing heterocycles. nih.govpublish.csiro.au

Interactive Data Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 123 | Molecular Ion [M]⁺˙ | [C₆H₉N₃]⁺˙ | The parent ion. |

| 122 | [M-H]⁺ | [C₆H₈N₃]⁺ | Loss of a hydrogen radical. |

| 106 | [M-NH₃]⁺˙ | [C₆H₆N₂]⁺˙ | Loss of ammonia (B1221849) from the molecular ion. |

| 95 | [M-C₂H₄]⁺ or Ring Cleavage Fragment | [C₄H₅N₃]⁺ or [C₅H₅N₂]⁺ | Loss of ethene or complex ring fragmentation. |

| 93 | [M-CH₂NH]⁺ | [C₅H₇N₂]⁺ | Result of alpha-cleavage at the amine. |

| 80 | Pyridazine radical cation | [C₄H₄N₂]⁺˙ | Cleavage of the entire side chain, possibly after rearrangement. |

| 79 | Pyridazinium-type ion | [C₄H₃N₂]⁺ | Loss of a proton from the pyridazine radical cation. |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides unparalleled, definitive information about the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining molecular geometry, conformation, and intermolecular interactions. growingscience.com

To perform this analysis, a suitable single crystal of the this compound analogue must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. mdpi.com

The data obtained from a single-crystal X-ray diffraction experiment on a this compound analogue would yield:

Unambiguous Confirmation of Structure: It would confirm the atomic connectivity, verifying the results from NMR and MS.

Precise Bond Lengths and Angles: The analysis provides highly accurate measurements of all bond lengths and angles within the molecule, offering insight into bond orders and hybridization. growingscience.com For example, it would reveal the planarity of the pyridazine ring and the geometry around the sp³-hybridized carbons of the side chain.

Molecular Conformation: It would determine the preferred conformation of the ethanamine side chain relative to the pyridazine ring in the solid state, including the key torsion angles.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. For this compound, this is particularly important for identifying hydrogen bonding networks. The primary amine (NH₂) is a hydrogen bond donor, and the pyridazine nitrogen atoms are hydrogen bond acceptors. blumberginstitute.orgnih.gov The analysis would show how these groups interact to form dimers, chains, or more complex three-dimensional structures in the crystal lattice. iucr.org

While a specific crystal structure for the parent this compound is not publicly available, analysis of related pyridazine structures shows the planarity of the heterocyclic ring and its engagement in various intermolecular interactions like π-π stacking and hydrogen bonding. growingscience.comiucr.org

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of pyridazine-containing compounds, including analogues of this compound, is governed by a variety of non-covalent interactions that dictate their crystal packing. The planar geometry of the pyridazine ring is a key feature that facilitates efficient π-π stacking interactions. rsc.org This intermolecular arrangement often leads to densely packed crystal structures. rsc.org Studies on pyrrolo[1,2-b]pyridazine (B13699388) derivatives have shown that molecules can assume a planar conformation in the crystal, with packing based on π-π stacking at interplanar spacings typical of aromatic molecules, around 3.400 Å. researchgate.net

Hydrogen bonding plays a crucial and versatile role in the supramolecular assembly of pyridazine derivatives. The two adjacent nitrogen atoms in the pyridazine ring are effective hydrogen bond acceptors, a property that is central to their role in molecular recognition. nih.govresearchgate.net The hydrogen-bonding potential of the pyridazine nitrogen atoms is robust and can be preserved at lower pH values compared to pyridine (B92270). nih.gov This allows for the formation of diverse and stable crystal lattices.

| Interaction Type | Description | Example Compound Class | Reference |

|---|---|---|---|

| π-π Stacking | Stacking of planar pyridazine rings, contributing to dense packing. | Pyrrolo[1,2-b]pyridazines, Fused pyridazines | rsc.orgresearchgate.net |

| C-H···N Hydrogen Bond | Hydrogen on a carbon atom interacting with a pyridazine ring nitrogen. | Imidazo[1,2-b]pyridazines, Substituted pyridazinones | researchgate.netsunway.edu.my |

| C-H···O Hydrogen Bond | Interaction involving a C-H donor and a carbonyl oxygen acceptor. | Oxo-substituted pyridazines | sunway.edu.my |

| Dual H-Bonding | Both pyridazine nitrogen atoms simultaneously engage a target molecule. | Aminopyridazine derivatives in protein complexes | nih.gov |

| C-H···π Interaction | A C-H bond interacting with the π-system of the pyridazine ring. | Substituted pyridazinones | sunway.edu.my |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Elucidation of Electronic Transitions

The electronic absorption spectra of pyridazine derivatives are characterized by distinct bands in the UV-Vis region, which arise from electronic transitions within the molecule. The primary transitions observed are the π→π* and n→π* transitions. doi.org The π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically appears as a strong absorption band at shorter wavelengths (220-270 nm). doi.orglibretexts.org The n→π* transition involves the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. This transition is electronically forbidden, resulting in a significantly weaker but more structured absorption band at longer wavelengths (>290 nm). doi.orglibretexts.org

The UV absorption spectra of the three diazine isomers (pyridazine, pyrimidine, and pyrazine) show two main absorption bands corresponding to these transitions. doi.org The position and intensity of these bands are sensitive to the molecular environment and substitution on the pyridazine ring. The introduction of chromophores and the extension of conjugation can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). libretexts.org For instance, theoretical studies on pyridazine derivatives with donor-acceptor architectures show that the electronic transitions are characterized by intramolecular charge transfer (ICT), where the highest occupied molecular orbital (HOMO) is localized on the electron-donating fragment and the lowest unoccupied molecular orbital (LUMO) is on the pyridazine acceptor moiety. mdpi.comnih.gov This ICT character significantly influences the energy and probability of the electronic transitions.

| Compound | Transition | Absorption Maximum (λmax) | Molar Absorptivity (ε) / Description | Reference |

|---|---|---|---|---|

| Pyridazine | π→π | ~246 nm | Intense, poorly structured band | doi.org |

| Pyridazine | n→π | ~340 nm | Less intense, more structured band | doi.org |

| Unsaturated Ketone (general) | π→π | ~242 nm | Strong (ε ≈ 18,000) | libretexts.org |

| Unsaturated Ketone (general) | n→π | ~300 nm | Weak (ε ≈ 100) | libretexts.org |

| Benzene | π→π | ~254 nm | Weak bands (ε ≈ 240) | libretexts.org |

| 1,3-Butadiene | π→π | 292 nm | Demonstrates effect of conjugation | libretexts.org |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. cas.cznih.gov The most common of these techniques is Electronic Circular Dichroism (ECD), which measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. rsc.org ECD spectroscopy is a powerful, non-destructive method for the stereochemical analysis of chiral molecules in solution, providing information on their absolute configuration and predominant conformations. nih.gov An ECD spectrum displays positive or negative peaks, known as Cotton effects, which are unique signatures of a molecule's three-dimensional structure. rsc.org

While there is extensive literature on the synthesis of various pyridazine derivatives, specific studies applying chiroptical spectroscopy to chiral analogues of this compound are not widely reported. However, the principles of the technique are directly applicable should such chiral derivatives be synthesized. For instance, if a chiral center is introduced into the ethanamine side-chain of this compound, or if a chiral substituent is attached elsewhere on the pyridazine ring, the resulting enantiomers would be expected to produce mirror-image ECD spectra. rsc.org

The application of ECD would be invaluable for:

Assigning Absolute Configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a new chiral pyridazine derivative can be unambiguously determined. nih.gov

Conformational Analysis: The sign and magnitude of Cotton effects are highly sensitive to the molecule's conformation. ECD can therefore be used to study conformational equilibria and the preferred spatial arrangement of substituents around the chiral center.

Monitoring Chiral Recognition: ECD is also used to quantify binding events between a chiral molecule and other substances, such as proteins or other ligands, as these interactions often induce changes in the chiroptical response. rsc.org

Given the pharmacological importance of many pyridazine-based compounds, the synthesis of enantiomerically pure derivatives is often a critical goal. nih.gov In such cases, chiroptical methods like ECD would be an essential tool for stereochemical characterization and quality control.

Reactivity and Reaction Mechanisms of 2 Pyridazin 3 Ylethanamine Systems

Reactivity of the Pyridazine (B1198779) Heterocycle

The pyridazine ring is a six-membered diazine characterized by the presence of two adjacent nitrogen atoms. This feature significantly influences its electronic properties and, consequently, its reactivity. Compared to pyridine (B92270), diazines like pyridazine are generally less resonance stabilized and thus considered less aromatic. taylorfrancis.comnih.gov The pyridazine ring possesses a high dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine, and pyrazine), which impacts its interaction with other molecules and its role in molecular recognition. nih.gov

The electronic nature of the pyridazine ring renders it susceptible to nucleophilic attack while being highly resistant to electrophilic substitution.

Electrophilic Reactivity: The pyridazine ring is classified as a π-deficient heterocycle. This electron-poor nature is a result of the electronegative nitrogen atoms withdrawing electron density from the ring carbons. Consequently, electrophilic aromatic substitution on an unsubstituted pyridazine ring is exceptionally difficult. researchgate.net Computational studies using Density Functional Theory (DFT) have shown that the Highest Occupied Molecular Orbitals (HOMOs) of pyridazine and other azines are not π orbitals, which helps to explain this low reactivity towards electrophiles. researchgate.net For electrophilic substitution to occur, the ring typically requires the presence of multiple strong activating groups. researchgate.net

Nucleophilic Reactivity: In stark contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring readily undergoes reactions with nucleophiles. taylorfrancis.com This is a defining characteristic of diazine chemistry. taylorfrancis.com Nucleophilic aromatic substitution (S_NAr) can proceed through several mechanisms, including the addition-elimination (S_N(AE)) pathway involving a Meisenheimer-like intermediate, or via an elimination-addition mechanism that proceeds through a highly reactive didehydropyridazine (pyridazyne) intermediate. wur.nl The reactivity of substituted pyridazines, such as chloropyridazines, towards nucleophiles is well-documented and depends on the position of the leaving group. wuxiapptec.comrsc.org The presence of the ethanamine side chain, particularly its protonated form, would further deactivate the ring towards electrophiles and potentially influence the regioselectivity of nucleophilic attack.

| Reaction Type | Reactivity Level | Mechanistic Considerations | Governing Factors |

|---|---|---|---|

| Electrophilic Substitution | Very Low / Inert | Requires strong electron-donating groups on the ring. | π-deficient character; nature of the HOMO. researchgate.net |

| Nucleophilic Substitution | High | Addition-Elimination (SN(AE)); Elimination-Addition (via Didehydropyridazine). wur.nl | Electron-poor nature; position of leaving groups. wuxiapptec.com |

While 2-Pyridazin-3-ylethanamine itself is not a pyridazinone, this class of compounds is highly relevant due to the potential for the pyridazine ring to be hydroxylated, leading to species that exhibit significant tautomerism. Hydroxypyridazines exist in a tautomeric equilibrium with their corresponding pyridazinone forms. rsc.org Experimental and spectroscopic data consistently show that the equilibrium heavily favors the more stable pyridazinone (oxo) form over the hydroxypyridazine (enol) form. rsc.orgresearchgate.net

The conversion between these tautomers, such as pyridazin-3(2H)-one and pyridazin-3-ol, has been investigated through theoretical studies. DFT calculations revealed that a direct intramolecular hydrogen transfer faces a very high activation energy barrier (approx. 42.6 kcal/mol). nih.gov However, a dimer-assisted mechanism, involving a double hydrogen transfer between two molecules, presents a much lower activation energy (approx. 14.7 kcal/mol), suggesting this is a more favorable pathway. nih.gov The presence of protic polar solvents can also facilitate the proton transfer and reduce the energy barrier for the intramolecular process. nih.gov The position of this equilibrium can be influenced by substituents on the ring; electron-donating groups, for instance, can shift the balance by altering the electron density on the ring nitrogens and exocyclic oxygen. researchgate.net

| Tautomeric Forms | Predominant Form | Interconversion Mechanism | Activation Energy (Calculated) |

|---|---|---|---|

| Pyridazin-3-ol (enol) ⇌ Pyridazin-3(2H)-one (keto) | Pyridazin-3(2H)-one (keto). rsc.orgresearchgate.net | Dimer-assisted double H-transfer. nih.gov | ~14.7 kcal/mol (dimer); ~42.6 kcal/mol (direct). nih.gov |

Transformations Involving the Ethanamine Moiety

The primary amine of the ethanamine side chain is a potent nucleophilic center, enabling a wide array of derivatization and cyclization reactions.

The primary amino group of this compound readily participates in condensation reactions with carbonyl compounds. The reaction with aldehydes and ketones yields N-substituted imines, commonly known as Schiff bases. nih.govmdpi.com This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then undergoes dehydration to form the stable C=N double bond. nih.gov These reactions are often carried out in alcohols and can be catalyzed by acid. nih.gov

Beyond Schiff base formation, the amine can be acylated by reacting with acid chlorides or anhydrides to form amides. It can also be alkylated or used in other nucleophilic addition and substitution reactions common to primary amines.

The bifunctional nature of this compound, possessing both a nucleophilic amine and an adjacent aromatic ring system, makes it a valuable precursor for the synthesis of fused heterocyclic structures. The ethanamine moiety can act as a dinucleophile or a building block to construct a new ring fused to the pyridazine core.

For example, reaction with 1,3-dielectrophilic reagents such as β-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents can lead to the formation of fused six-membered rings like dihydropyrimidines or piperidines. Similarly, reaction with reagents containing two electrophilic centers can be used to construct five-, six-, or seven-membered rings. The specific outcome of these cyclization reactions depends on the nature of the reaction partner and the conditions employed. Such strategies are fundamental in medicinal chemistry for creating complex polycyclic scaffolds from simpler building blocks. organic-chemistry.orgmdpi.com

Mechanistic Insights into Complex Reactions

Understanding the mechanisms of reactions involving pyridazine systems is crucial for predicting outcomes and designing synthetic routes. As mentioned, nucleophilic substitution on the pyridazine ring can be complex. The S_N(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) is a notable pathway for some azaheterocycles, particularly with strong nucleophiles like amide ions, although its prevalence in pyridazine chemistry compared to pyrimidines and pyrazines may vary. wur.nl

Computational chemistry and Frontier Molecular Orbital (FMO) theory provide powerful tools for rationalizing the observed reactivity. The relative energies and shapes of the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1 are critical for predicting the site of nucleophilic attack on substituted pyridazines. wuxiapptec.com In some cases, the LUMO+1 may provide a better correlation with experimental reactivity than the LUMO, highlighting the subtleties of the electronic structure. wuxiapptec.com For electrophilic reactions, the HOMO is the key orbital, and its non-π nature in pyridazine explains the ring's deactivation. researchgate.net Mechanistic studies on related systems, such as the reaction of triazines with amidines, have shown that what might appear to be a concerted pericyclic reaction can, in fact, be a stepwise process involving nucleophilic addition, elimination of N₂, and subsequent cyclization. nih.gov These detailed mechanistic investigations are essential for controlling reaction selectivity and developing novel transformations.

Kinetic and Thermodynamic Aspects of Reactions

Thermodynamic Considerations:

The thermodynamic stability of this compound and its reaction products is a key factor in determining the feasibility of a chemical transformation. The standard enthalpy of formation for the parent pyridazine in the liquid state has been determined, providing a baseline for understanding the energetic properties of this heterocyclic system. umsl.edu

| Compound | Formula | State | Standard Enthalpy of Formation (ΔfH°298) |

|---|---|---|---|

| Pyridazine | C4H4N2 | liquid | 224.9 ± 0.9 kJ/mol |

Kinetic Aspects:

The rate of reactions involving this compound will be influenced by the activation energy of the specific transformation. This, in turn, is affected by both electronic and steric factors.

Reactions at the Pyridazine Ring: The electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the pyridazine ring towards electrophilic attack, leading to high activation energies and slow reaction rates for processes like nitration or halogenation. Conversely, this electron deficiency facilitates nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. The ethylamine (B1201723) group, being an electron-donating group via the sigma bond, may slightly modulate the electron density of the ring, but this effect is generally weak.

Reactions at the Ethylamine Side Chain: The primary amine of the ethylamine group is a potent nucleophile. Reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds are expected to proceed with relatively low activation energies and thus exhibit fast reaction rates under appropriate conditions. The proximity of the bulky pyridazine ring may introduce some steric hindrance, potentially slowing down reactions with very large electrophiles.

| Reaction Type | Predicted Relative Rate for this compound | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Very Slow | Electron-deficient pyridazine ring, high activation energy. |

| Nucleophilic Aromatic Substitution (with leaving group) | Moderate to Fast | Electron-deficient ring facilitates attack; rate depends on leaving group ability. |

| N-Acylation of Ethylamine | Fast | Nucleophilic primary amine, generally low activation energy. |

| N-Alkylation of Ethylamine | Moderate | Nucleophilicity of the amine; potential for over-alkylation. |

| [4+2] Cycloaddition (Pyridazine as diene) | Slow to Moderate | Requires high temperatures or pressures; disruption of aromaticity. |

Elucidation of Reaction Intermediates and Transition States

The understanding of reaction mechanisms is critically dependent on the identification and characterization of transient species such as reaction intermediates and transition states. While direct experimental observation for this compound is lacking, plausible intermediates and transition states can be proposed for its potential reactions based on established mechanisms for similar heterocyclic systems. Computational studies on pyridazine derivatives have been instrumental in predicting the geometries and energies of such species. nih.govresearchgate.net

Nucleophilic Aromatic Substitution:

In a nucleophilic aromatic substitution reaction on a pyridazine ring bearing a leaving group, the mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex. This is a non-aromatic, anionic species where the nucleophile has added to the ring, and the negative charge is delocalized over the electron-withdrawing nitrogen atoms. The transition state leading to this intermediate would involve the initial approach of the nucleophile to the carbon atom bearing the leaving group.

Cycloaddition Reactions:

Pyridazine can act as a diene in inverse-electron-demand Diels-Alder reactions. organic-chemistry.org In such a [4+2] cycloaddition, the reaction proceeds through a concerted, cyclic transition state. Computational studies on the cycloaddition of pyridazine have helped to elucidate the geometry of these transition states, which are crucial for determining the stereochemical outcome of the reaction. acs.org The reaction intermediate would be the initial cycloadduct, which may then undergo further rearrangement or aromatization.

Reactions involving the Ethylamine Side Chain:

Reactions at the ethylamine group, such as acylation, proceed through well-established mechanisms. For example, the reaction of the amine with an acyl chloride would involve a tetrahedral intermediate formed by the nucleophilic attack of the nitrogen atom on the carbonyl carbon. The transition state for this step would involve the partial formation of the N-C bond and partial breaking of the C=O pi bond.

| Reaction Type | Plausible Reaction Intermediate | Plausible Transition State |

|---|---|---|

| Nucleophilic Aromatic Substitution | Meisenheimer Complex (anionic σ-adduct) | Structure involving partial bond formation between the nucleophile and the ring carbon. |

| Inverse-Electron-Demand Diels-Alder | Initial [4+2] Cycloadduct | Concerted, cyclic arrangement of the pyridazine and the dienophile. |

| N-Acylation of Ethylamine | Tetrahedral Intermediate | Structure with partial N-C bond formation and C=O bond polarization. |

Computational and Theoretical Investigations of 2 Pyridazin 3 Ylethanamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. gsconlinepress.com For 2-Pyridazin-3-ylethanamine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be used to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. gsconlinepress.commdpi.com

This geometry optimization process finds the lowest energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. From this optimized structure, a wealth of electronic properties can be calculated. researchgate.net These properties are crucial for predicting the molecule's stability, reactivity, and potential interactions. ijsr.net

Key electronic parameters derived from DFT calculations include:

EHOMO (Highest Occupied Molecular Orbital Energy): Represents the energy of the outermost electron orbital. A higher EHOMO value suggests a greater ability to donate electrons. gsconlinepress.com

ELUMO (Lowest Unoccupied Molecular Orbital Energy): Represents the energy of the first available empty orbital. A lower ELUMO value indicates a greater ability to accept electrons. gsconlinepress.com

Energy Gap (ΔE = ELUMO – EHOMO): This is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more easily polarizable and more chemically reactive. ijsr.netcore.ac.uk

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from HOMO and LUMO energies. gsconlinepress.comresearchgate.net Soft molecules, which have a small energy gap, are generally more reactive than hard molecules. ijsr.net

Below is an interactive table summarizing the conceptual data obtained from DFT calculations for a molecule like this compound.

| Parameter | Symbol | Significance in Molecular Characterization |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's capacity to accept electrons. |

| Energy Gap | ΔE | Correlates with chemical reactivity and stability. |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released when an electron is added. |

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Softness | S | The reciprocal of hardness, indicating higher reactivity. |

| Dipole Moment | µ | Measures the overall polarity of the molecule. |

While DFT is a primary tool, other quantum mechanical methods also offer valuable insights.

Ab Initio Methods: These "from the beginning" methods, such as Hartree-Fock (HF), are based entirely on first principles without using experimental data for parametrization. libretexts.org They can be computationally demanding but provide a fundamental understanding of the electronic structure. For a molecule like this compound, ab initio calculations could be used to corroborate DFT results or to study specific properties where DFT functionals may be less accurate.

Semi-Empirical Methods: Methods like AM1 and PM3 are much faster than ab initio or DFT calculations because they use parameters derived from experimental data to simplify the complex integrals involved. mit.educore.ac.ukuomustansiriyah.edu.iq This speed makes them suitable for initial, rapid screening of molecular properties or for studying very large molecular systems. libretexts.orgcore.ac.uk For this compound, semi-empirical methods could be used for preliminary conformational searches before applying more rigorous DFT or ab initio methods to the most stable conformers.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule at a static moment, Molecular Dynamics (MD) simulations are used to study its movement and behavior over time. nih.govyoutube.com An MD simulation would model this compound and its surrounding environment (e.g., water molecules) as a collection of atoms governed by the laws of classical mechanics.

For this compound, MD simulations would be invaluable for:

Exploring Conformational Landscapes: The ethylamine (B1201723) side chain of the molecule can rotate freely, leading to numerous possible shapes or "conformations." MD simulations can explore these different conformations and identify the most populated and energetically favorable ones in a given environment. acs.org

Analyzing Solvent Effects: The interaction between a solute and a solvent is crucial for its behavior. MD simulations explicitly model solvent molecules (like water), allowing for a detailed analysis of how they arrange around this compound. nih.gov This helps in understanding solubility and the stability of different conformations in solution. The formation of hydrogen bonds between the amine and pyridazine (B1198779) nitrogens with water molecules would be a key aspect of such a study. preprints.org

Calculating Thermodynamic Properties: By analyzing the trajectory of the simulation, it is possible to calculate important thermodynamic properties like the free energy of solvation, which quantifies how favorably the molecule interacts with the solvent. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is a powerful way to validate its synthesized structure and interpret experimental data. olemiss.edu

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. acs.orgacs.org The process involves first obtaining the optimized molecular geometry and then calculating the magnetic shielding tensors for each nucleus. acs.org These predicted spectra can be compared directly with experimental results to confirm the molecular structure. nih.govcaltech.edu

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. core.ac.uk By analyzing the vibrational modes, each calculated peak can be assigned to a specific bond stretching or bending motion within the this compound molecule, aiding in the interpretation of experimental IR data. iiste.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a method used to study the electronic excited states of molecules. youtube.com It can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. nih.gov This provides insight into the electronic transitions occurring within the pyridazine ring and helps explain the molecule's color and photochemical properties. nih.gov

Computational Analysis of Reactivity and Reaction Pathways

The electronic parameters obtained from quantum chemical calculations can be used to predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the site of nucleophilic attack (electron donation), while the LUMO is the site of electrophilic attack (electron acceptance). gsconlinepress.com By visualizing the spatial distribution of these orbitals, one can predict which atoms in the this compound molecule are most likely to participate in reactions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. mdpi.com For this compound, the MEP would show electron-rich regions (negative potential), likely around the nitrogen atoms of the pyridazine ring and the amine group, which are susceptible to electrophilic attack. nih.gov It would also show electron-poor regions (positive potential), typically around the hydrogen atoms, which are prone to nucleophilic attack.

Reaction Pathway Modeling: For a proposed chemical reaction involving this compound, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy, providing theoretical validation for the reaction's feasibility and mechanism.

In Silico Approaches for Molecular Recognition and Ligand Docking Studies

Given that many pyridazine derivatives exhibit biological activity, in silico methods are essential for exploring the potential of this compound as a ligand for biological targets like proteins or enzymes. benthamdirect.comjocpr.com

Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, e.g., a protein). wjarr.com The process involves generating multiple possible binding poses and scoring them based on their energetic favorability. rsc.org

Binding Affinity Prediction: The docking score, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the binding affinity between the ligand and the receptor. japsonline.com A lower binding energy suggests a more stable and favorable interaction. nih.gov

Interaction Analysis: After docking, the best-scoring poses are analyzed to understand the specific molecular interactions that stabilize the complex. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues in the protein's active site. japsonline.comnih.gov These studies can provide a rational basis for its potential biological activity and guide the design of more potent derivatives. rsc.org

An example of the type of data generated in a molecular docking study is shown in the interactive table below.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Example Kinase (e.g., 1ABC) | -8.5 | Glu121, Asp186 | Hydrogen Bond |

| Example Kinase (e.g., 1ABC) | -8.5 | Val75, Leu150 | Hydrophobic Interaction |

| Example Receptor (e.g., 2XYZ) | -7.9 | Lys67, Ser130 | Hydrogen Bond |

| Example Receptor (e.g., 2XYZ) | -7.9 | Phe190 | Pi-Pi Stacking |

Protein-Ligand Docking Simulations

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In hypothetical docking simulations involving this compound, the molecule would be docked into the active site of a relevant protein target. The selection of the protein target would be based on the therapeutic area of interest. For instance, given the prevalence of pyridazine derivatives in various pharmacological classes, potential targets could include kinases, proteases, or G-protein coupled receptors.

The simulation would predict the binding mode and affinity of this compound. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. mdpi.comresearchgate.net The interactions between the ligand and the protein's amino acid residues are then analyzed. For this compound, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the primary amine of the ethanamine side chain are potential hydrogen bond donors and acceptors. blumberginstitute.org These could form crucial hydrogen bonds with polar residues in the protein's active site.

π-π Stacking: The aromatic pyridazine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: The ethyl linker and the pyridazine ring can also participate in hydrophobic interactions with nonpolar residues.

A hypothetical representation of docking results for this compound with a generic kinase target is presented below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -7.8 | ASP145 | Hydrogen Bond |

| LYS72 | Hydrogen Bond | ||

| PHE144 | π-π Stacking | ||

| LEU25 | Hydrophobic | ||

| Kinase B | -6.5 | GLU110 | Hydrogen Bond |

| TYR108 | π-π Stacking | ||

| VAL33 | Hydrophobic |

These simulated interactions provide valuable insights into the structural basis of the compound's activity and can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Electronic Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgmdpi.com In the context of this compound, QSAR studies would involve a set of its derivatives with varying substituents to correlate their structural features with a measured biological response.

Electronic descriptors are a class of molecular descriptors that quantify the electronic properties of a molecule and are crucial in QSAR modeling. nih.gov These descriptors are calculated using quantum mechanical methods and can provide insights into how the electronic nature of a molecule influences its interaction with a biological target. nih.gov

For a series of this compound analogs, the following electronic descriptors could be calculated and used to build a QSAR model:

Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of the molecule's chemical reactivity and stability.

Dipole Moment: Measures the polarity of the molecule, which can influence its solubility and ability to engage in electrostatic interactions.

Partial Atomic Charges: The distribution of charges on individual atoms, which can highlight sites for electrostatic interactions and hydrogen bonding.

A hypothetical QSAR model for a series of this compound derivatives targeting a specific receptor could be represented by a linear equation:

Biological Activity (logIC50) = c0 + c1(HOMO) + c2(LUMO) + c3*(Dipole Moment) + ...

The coefficients (c1, c2, c3, etc.) would indicate the relative importance of each descriptor to the biological activity.

A hypothetical data table for a QSAR study on a series of this compound analogs is shown below.

| Compound | logIC50 | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| This compound | -5.2 | -8.5 | -0.8 | 3.5 |

| Analog 1 (with -Cl) | -5.8 | -8.7 | -1.0 | 4.2 |

| Analog 2 (with -OCH3) | -4.9 | -8.2 | -0.6 | 3.1 |

| Analog 3 (with -NO2) | -6.5 | -9.1 | -1.5 | 5.8 |

The resulting QSAR model would help in understanding the electronic requirements for optimal activity and in designing new compounds with improved potency. researchgate.netmdpi.com

2 Pyridazin 3 Ylethanamine in Chemical Biology and Advanced Materials Research

Coordination Chemistry and Metal Complexation

The pyridazine (B1198779) heterocycle has been widely used as a ligand in coordination chemistry. researchgate.net Its two adjacent nitrogen atoms can act as a chelating or, more commonly, a bridging unit between metal centers, facilitating the construction of polynuclear complexes and coordination polymers.

2-Pyridazin-3-ylethanamine as a Ligand in Transition Metal Complexes

The this compound molecule contains two potential coordination sites: the N,N-bidentate pyridazine ring and the nitrogen atom of the ethylamine (B1201723) group. This structure allows it to act as a versatile ligand. Depending on the metal center and reaction conditions, it could coordinate in several ways:

Monodentate Coordination: Primarily through one of the pyridazine nitrogens, leaving the rest of the molecule non-coordinated.

Bidentate Chelation: Using both adjacent nitrogen atoms of the pyridazine ring to form a stable four-membered chelate ring with a metal ion.

Bidentate Bridging: The two pyridazine nitrogens can bridge two different metal centers, a common coordination mode for this heterocycle. researchgate.net

Tridentate Coordination: Involving both pyridazine nitrogens and the amine nitrogen, which would require significant conformational flexibility.

Amines are well-established ligands in coordination chemistry, readily forming dative covalent bonds with transition metal ions via the lone pair of electrons on the nitrogen atom. docbrown.info The combination of the pyridazine and ethylamine moieties in one molecule suggests a potential for hemilabile behavior, where one donor group can dissociate and re-associate, which is a valuable property in catalysis. nih.gov

Design and Synthesis of Pyridazinyl-Ethanamine Ligands for Specific Metal Centers

The synthesis of functionalized pyridazine ligands is a well-developed area of organic chemistry, often utilizing methods like inverse electron demand Diels-Alder reactions to construct the core ring system. nih.gov For a molecule like this compound, synthetic modifications can be envisioned to tailor its properties for specific metal centers.

Functionalization could occur at several positions:

At the Amine Group: Alkylation or arylation of the primary amine could introduce steric bulk, influencing the coordination geometry and solubility of the resulting metal complexes.

On the Pyridazine Ring: Substitution on the carbon atoms of the pyridazine ring could modify the electronic properties (donor/acceptor character) of the ligand, thereby tuning the redox potential and stability of the metal complex.

These synthetic strategies allow for the creation of a library of ligands with fine-tuned steric and electronic features, enabling the rational design of metal complexes with desired catalytic, magnetic, or photophysical properties.

Table 1: Examples of Coordination Modes in Pyridazine-Based Ligands

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Structure |

|---|---|---|---|

| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone | Cu(II), Ni(II), Zn(II), Co(III) | N,N,N-tridentate chelation | Mononuclear hexa-coordinate complexes |

| 4,4'-Bipyridazine | Cu(I), Cu(II), Zn(II) | Bridging (bi-, tri-, or tetradentate) | Coordination polymers |

This table presents data for related pyridazine-based ligands to illustrate common coordination behaviors.

Formation of Metallosupramolecular Architectures

Metallosupramolecular chemistry relies on the self-assembly of metal ions and organic ligands to form discrete, large-scale structures like cages, grids, or extended coordination polymers. researchgate.net Ligands containing pyridazine or related pyrazine (B50134) moieties are excellent candidates for constructing such architectures due to their ability to act as rigid, linear, or angled linkers. researchgate.netmdpi.com

While this compound itself is not a ditopic linker, it could be chemically modified to become a building block for such systems. For instance, dimerization through the amine functionalities or functionalization with a second coordinating unit at the other end of the molecule would create a ligand capable of bridging multiple metal centers, leading to the formation of one-, two-, or three-dimensional metallosupramolecular assemblies. acs.orgmdpi.com

Mechanistic Chemical Biology Applications

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds, including approved drugs. nih.govblumberginstitute.org Its unique electronic distribution, high dipole moment, and robust hydrogen-bonding capacity contribute to its ability to engage in specific interactions with biological macromolecules. nih.gov

Probing Biomolecular Interactions (e.g., DNA, Protein Binding)

DNA Binding: Transition metal complexes featuring planar, aromatic polyazine ligands are well-known to interact with DNA. rsc.org Ruthenium and platinum complexes with ligands like 2,3-bis(2-pyridyl)pyrazine (B1584635) have been shown to bind avidly to double-stranded DNA, primarily through intercalation, where the planar ligand inserts between the DNA base pairs. acs.orgacs.org Given the structural similarity, it is plausible that metal complexes of this compound could also function as DNA binding agents. The pyridazine ring could serve as the intercalating moiety, while the metal center could mediate covalent binding or further electrostatic interactions.

Protein Binding: The pyridazine ring's capacity for hydrogen bonding is crucial for its role in molecular recognition at protein surfaces. nih.gov Studies on related pyridazine derivatives have demonstrated their ability to bind to proteins like bovine serum albumin (BSA), a common model for drug-protein interactions. researchgate.net In one study, a pyrazoline pyridazine derivative was found to bind to BSA primarily through hydrophobic forces and hydrogen bonding, inducing conformational changes in the protein. researchgate.net The dual hydrogen-bond acceptor capability of the adjacent pyridazine nitrogens is a key feature that can be exploited in designing molecules to fit into specific protein binding pockets. nih.gov

Interrogation of Cellular Signaling Pathways

The pyridazine core is recognized for its unique physicochemical properties, including its weak basicity and high dipole moment, which are advantageous in the design of biologically active molecules. nih.gov While no studies have directly implicated this compound in the interrogation of cellular signaling pathways, the pyridazine scaffold is a common feature in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govscholarsresearchlibrary.com

For instance, various 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their potent anticancer activities. nih.govnih.govacs.org These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, suggesting their interaction with key signaling molecules. nih.govnih.gov The ethylamine substituent at the 3-position of this compound could serve as a crucial pharmacophore, potentially interacting with targets such as kinases or G-protein coupled receptors, which are pivotal in cellular signaling. The primary amine group could act as a key hydrogen bond donor or acceptor, facilitating binding to the active sites of these proteins.

Further research into this compound would be necessary to elucidate its specific roles in cellular signaling. Such studies would likely involve screening against a panel of kinases and other enzymes, as well as cellular assays to determine its effects on various signaling cascades.

Development of this compound Analogs as Research Tools and Probes

The development of chemical probes is essential for understanding complex biological processes. The functional groups present in this compound, namely the pyridazine ring and the primary amine, offer versatile handles for chemical modification to create such tools.

The primary amine of this compound is a prime site for the attachment of fluorescent dyes or biotin (B1667282) tags. Standard bioconjugation techniques, such as the reaction of the amine with N-hydroxysuccinimide (NHS) esters of fluorophores (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) or biotin, could be readily employed.

For example, aminopyridine derivatives have been successfully utilized as scaffolds for fluorescent probes. mdpi.com The synthesis of a fluorescently tagged this compound would involve reacting the parent compound with a fluorophore-NHS ester under mild basic conditions. Similarly, biotinylation can be achieved by reacting the amine with biotin-NHS or a similar activated biotin derivative. mdpi.com

Table 1: Potential Probes Derived from this compound

| Probe Type | Conjugation Moiety | Potential Application |

|---|---|---|

| Fluorescent Probe | Fluorescein-NHS | Cellular imaging, fluorescence microscopy |

| Fluorescent Probe | Rhodamine B isothiocyanate | Flow cytometry, fluorescence polarization |

Fluorescently tagged derivatives of this compound could be used as imaging agents to visualize its distribution within cells and tissues. If the parent compound is found to bind to a specific cellular target, these fluorescent probes could be used to map the localization of this target.

Biotinylated derivatives of this compound would be invaluable tools for affinity-based labeling and pull-down experiments to identify its binding partners. In a typical workflow, a cell lysate would be incubated with the biotinylated probe. The probe-protein complexes would then be captured using streptavidin-coated beads, followed by elution and identification of the bound proteins by mass spectrometry. This approach would be critical in deconvoluting the mechanism of action of this compound.

Potential in Advanced Functional Materials and Optoelectronics

The electronic properties of the pyridazine ring suggest that its derivatives could have applications in materials science. The planar structure of the pyridazine ring promotes π–π stacking interactions, which can lead to the formation of ordered structures with interesting electronic and photophysical properties. rsc.org

The pyridazine moiety, being an electron-deficient aromatic system, can be a component of fluorescent chemosensors. The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions, and this interaction can modulate the fluorescence properties of the molecule. For instance, pyridine (B92270) derivatives have been developed as fluorescent sensors for various cations. mdpi.com

A sensor based on this compound could be designed where the ethylamine side chain is modified with a receptor for a specific analyte. Binding of the analyte to the receptor could induce a conformational change that alters the electronic environment of the pyridazine ring, leading to a change in its fluorescence emission. The synthesis of such sensors would likely involve the condensation of the amine group of this compound with an aldehyde- or ketone-containing receptor molecule.

Pyridazine-based ligands have been used to construct polynuclear metal complexes that exhibit interesting magnetic properties. The adjacent nitrogen atoms of the pyridazine ring can act as a bridging ligand between two metal centers, mediating magnetic exchange interactions. Dicopper(II) complexes with pyridazine-based ligands have been shown to have a spin-singlet ground state. rsc.org

While this compound itself is not a ligand designed for strong magnetic coupling, it could be chemically modified to incorporate coordinating groups that can bind to metal ions. For example, the amine group could be derivatized to create a multidentate ligand. The resulting metal complexes could then be investigated for their magnetic properties and potential as single-molecule magnets or as components in spintronic devices. The field of molecular spintronics is actively exploring the use of organic molecules to control the spin of electrons, and pyridazine derivatives represent a class of compounds with potential in this area.

Structure Activity Relationship Sar Studies of 2 Pyridazin 3 Ylethanamine Derivatives

Systematic Modification of the Pyridazine (B1198779) Core and its Impact on Activity

The pyridazine ring is a key structural feature, and its modification can profoundly affect the pharmacological profile of 2-pyridazin-3-ylethanamine derivatives. The two adjacent nitrogen atoms in the ring are electron-withdrawing, which influences the electronic properties of the entire molecule. liberty.edu SAR studies have shown that substitutions on the pyridazine core can alter potency, selectivity, and pharmacokinetic properties.

Research into pyridazin-3-one derivatives as histamine H₃ receptor (H₃R) inverse agonists revealed that modifications to the core were critical for activity. nih.gov For instance, introducing small alkyl or halogen substituents at various positions on the pyridazine ring can modulate the electronic environment and steric bulk. Studies on other pyridazine-containing compounds, such as aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides, have demonstrated that changes to the pyridazine ring often lead to a significant decrease in potency, indicating that the unsubstituted or specifically substituted core is crucial for target interaction. nih.gov

Key modifications and their general impact include:

Substitution at C4, C5, and C6: Introducing substituents at these positions can influence binding affinity and selectivity. For example, in a series of pyridazinone H₃R antagonists, substitution at the C6 position with a phenyl group was a common feature, and further modifications on this phenyl ring were explored to optimize activity. nih.gov

Ring Fusion: Fusing the pyridazine ring with other cyclic systems, such as cyclopentane or cyclohexane rings, can create more rigid structures. This conformational constraint can lead to higher affinity and selectivity for the biological target by locking the molecule into a more favorable binding conformation. researchgate.net For example, 2,5,6,7-tetrahydrocyclopenta[d]pyridazin-1-ones and 5,6,7,8-tetrahydro-2H-phthalazin-1-ones have shown high affinity for H₃ receptors. researchgate.net

The following table summarizes the impact of systematic modifications to the pyridazine core on biological activity, based on trends observed in related pyridazine derivatives.

| Modification on Pyridazine Core | Position | Substituent (Example) | General Impact on Activity | Reference Compound |

|---|---|---|---|---|

| Alkylation | C4 | -CH₃ | May increase lipophilicity, potentially affecting permeability and metabolic stability. | This compound |

| Halogenation | C6 | -Cl | Can enhance binding affinity through halogen bonding and alter electronic properties. | This compound |

| Aryl Substitution | C6 | -Phenyl | Often serves as a key interaction point with the target protein; substitution on the phenyl ring allows for fine-tuning of activity. nih.gov | This compound |

| Ring Fusion | C4, C5 | Fused Cyclopentane | Increases rigidity, which can improve binding affinity and selectivity by reducing the entropic penalty of binding. researchgate.net | This compound |

Exploration of Substituent Effects on the Ethanamine Side Chain

The ethanamine side chain of this compound is a critical component for interacting with many biological targets, often containing a basic nitrogen atom that can form ionic bonds or hydrogen bonds. Modifications to this side chain have been extensively studied to optimize activity.

Key areas of modification include:

Chain Length and Rigidity: The length of the alkyl chain connecting the pyridazine core to the terminal amine can be crucial. In many classes of receptor ligands, a specific chain length is optimal for bridging two key binding sites. Introducing rigidity, for instance by incorporating double bonds or cyclic structures, can also enhance potency by pre-organizing the molecule in an active conformation. nih.gov

Amine Substitution: The nature of the terminal amine (primary, secondary, or tertiary) and the identity of its substituents significantly impact basicity (pKa), lipophilicity, and steric profile. In the development of H₃R antagonists, constraining the terminal amine within a cyclic structure like a pyrrolidine ring was a successful strategy. nih.gov Specifically, (S)-2-methylpyrrolidine substitution was identified as being particularly beneficial for potency. researchgate.net

Introduction of Functional Groups: Adding other functional groups, such as hydroxyl or ether moieties, to the side chain can introduce new hydrogen bonding opportunities with the target, potentially increasing affinity.

The table below illustrates the effects of various substitutions on the ethanamine side chain.

| Side Chain Modification | Example Structure | General Impact on Activity | Rationale |

|---|---|---|---|

| Chain Elongation | 3-(Pyridazin-3-yl)propan-1-amine | Activity may increase or decrease depending on the target's binding pocket geometry. | Optimizes the distance between the pyridazine core and the basic amine for target interaction. |

| N-Alkylation | N-Methyl-2-(pyridazin-3-yl)ethanamine | Modulates basicity and lipophilicity; can improve selectivity. | Steric bulk can prevent binding to off-targets. |

| Amine Constraint (Cyclization) | 3-(2-(Pyrrolidin-1-yl)ethyl)pyridazine | Often increases potency and can improve pharmacokinetic properties. nih.gov | Reduces conformational flexibility, leading to a more favorable binding entropy. |

| Introduction of Polar Groups | 1-(Pyridazin-3-yl)ethan-2-olamine | May increase affinity by forming additional hydrogen bonds with the receptor. | Provides new interaction points for target engagement. |

Influence of Bioisosteric Replacements on Molecular Recognition and Target Engagement

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. This technique is used to improve potency, selectivity, or metabolic stability. In the context of this compound derivatives, bioisosteric replacements can be applied to both the pyridazine core and the side chain.

Pyridazine Core Replacements: The pyridazine ring itself can be replaced by other heteroaromatic systems like pyrimidine, pyrazine (B50134), or even non-aromatic bioisosteres. For example, in the development of antihistamines, replacing a 2-pyridyl group with a pyrimidinyl moiety was a successful modification. auburn.edu Such a change alters the position of the nitrogen atoms, which can reorient hydrogen bond donors and acceptors and modify the molecule's dipole moment, thereby affecting target engagement.

Side Chain Replacements: In the ethanamine side chain, the amine group could be replaced with other basic groups. More commonly, other parts of the side chain are replaced. For instance, an ether linkage (-O-) could be used as a bioisostere for a methylene (B1212753) group (-CH₂-) to alter flexibility and polarity. In studies of aphicidal compounds, replacing an amide moiety with hydrazines, hydrazones, or hydrazides was found to be well-tolerated, demonstrating the utility of bioisosteric replacement for that part of the molecule. nih.gov This suggests that the core interactions of the pyridazine ring were more critical than the specific nature of the linker.

Development of SAR Models for Guiding Rational Design

As SAR data is generated, it can be used to develop qualitative and quantitative models that guide the rational design of new compounds. Qualitative SAR models consist of a set of rules summarizing the observed trends, such as "a bulky substituent at the C6-position is detrimental to activity."

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate the chemical properties of the molecules with their biological activity. For pyridazinone derivatives, SAR models based on 2D descriptors (atom pairs) and physicochemical parameters have been developed to classify compounds based on their anti-inflammatory activity. mdpi.com These models can help medicinal chemists prioritize which new derivatives to synthesize. By calculating descriptors for a proposed molecule (e.g., molecular weight, logP, polar surface area, electronic properties), its activity can be predicted before undertaking its synthesis, saving time and resources.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful ligand-based design approach used when the 3D structure of the biological target is unknown. A pharmacophore represents the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific target.

For this compound derivatives, a pharmacophore model could be generated by aligning a set of active compounds and identifying the common chemical features responsible for their activity. For instance, a validated pharmacophore model for a series of pyridazin-3-one derivatives with vasodilatory activity consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov A hypothetical pharmacophore for a this compound derivative might include:

An aromatic ring feature corresponding to the pyridazine core.

A hydrogen bond acceptor feature from one of the pyridazine nitrogen atoms.

A positive ionizable feature representing the protonated amine on the side chain.

This model can then be used as a 3D query to screen virtual libraries of compounds to identify new, structurally diverse molecules that are likely to be active. nih.gov This approach accelerates the discovery of novel hits that possess the key interacting elements of the original this compound scaffold.

Q & A

Basic Research Questions

Q. What safety protocols should be implemented when handling 2-Pyridazin-3-ylethanamine in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation based on GHS classifications. The compound exhibits acute toxicity (H302: harmful if swallowed), skin irritation (H315), and serious eye irritation (H319). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Emergency procedures include immediate consultation with a physician and providing the safety data sheet (SDS) during treatment .

Q. How can researchers design an effective literature review strategy for studying this compound?

- Methodological Answer :

- Search Platforms : Use PubMed, Google Scholar, and Cochrane Library for peer-reviewed articles.

- Categorization : Organize sources into conceptual "buckets" (e.g., synthesis, toxicity, biological activity) to identify gaps.

- Synthesis : Integrate findings from ≥10 sources, emphasizing contradictions (e.g., conflicting toxicity data) and mechanistic hypotheses .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity.

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times to standards.

- Documentation : Adhere to IUPAC nomenclature and SI units consistently .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Validation : Replicate experiments under controlled conditions (e.g., solvent purity, temperature).

- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds.

- Statistical Testing : Apply Grubbs’ test to identify outliers in replicate measurements .

Q. What experimental design principles are essential for investigating the biological activity of this compound?

- Methodological Answer :

- Hypothesis Formulation : Develop a mechanistic hypothesis (e.g., "Compound X inhibits Enzyme Y via competitive binding").

- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups).

- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.

- Ethical Compliance : For in vivo studies, follow institutional guidelines for participant selection and informed consent .

Q. Which statistical methods are appropriate for analyzing dose-dependent toxicity data?

- Methodological Answer :

- Data Transformation : Normalize mortality/response rates using probit or logit transformations.

- Model Fitting : Apply nonlinear least-squares regression to estimate LD₅₀/LC₅₀ values.

- Uncertainty Quantification : Report 95% confidence intervals and use ANOVA to compare treatment groups .

Tables for Key Methodological Comparisons

Critical Considerations for Researchers

- Data Reproducibility : Document all experimental parameters (e.g., temperature, solvent batches) to enable replication .

- Ethical Frameworks : For human cell line studies, justify sample size and anonymize data per institutional review boards (IRBs) .

- Interdisciplinary Integration : Combine chemical synthesis data with computational modeling (e.g., molecular docking) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.